

An In-depth Technical Guide to 2-Methylserine: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Methylserine**

Cat. No.: **B555999**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylserine is a non-proteinogenic α -amino acid, structurally analogous to the proteinogenic amino acid serine, with the key difference being the substitution of the α -hydrogen with a methyl group.^[1] This modification introduces a chiral quaternary center, bestowing unique conformational properties and significant metabolic stability upon this molecule.^[2] Its distinctive characteristics make it a molecule of high interest in the fields of medicinal chemistry and drug development, particularly for its potential to modulate biological pathways and serve as a building block for novel therapeutics. This technical guide provides a comprehensive overview of the structure, physicochemical properties, synthesis, and known biological context of **2-Methylserine**.

Structure and Physicochemical Properties

2-Methylserine, with the chemical formula C4H9NO3, is a polar amino acid that is soluble in water.^{[1][3]} The presence of the α -methyl group introduces steric hindrance, which significantly influences its conformational flexibility and interactions with enzymes and receptors.^[2]

Data Presentation: Physicochemical Properties of 2-Methylserine

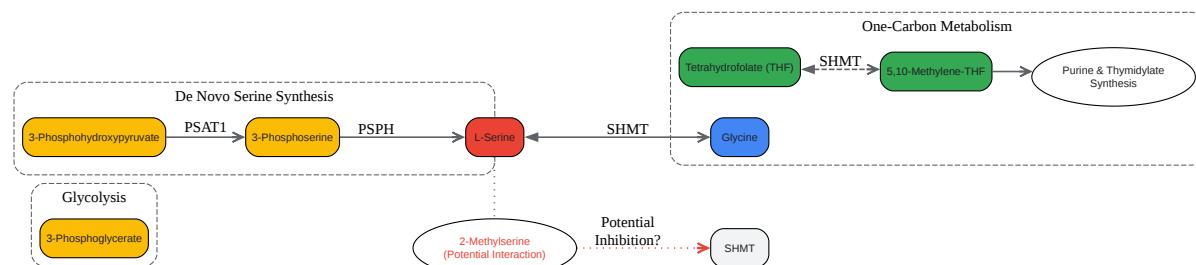
Property	Value	Source
Molecular Formula	C4H9NO3	[1] [4]
Molar Mass	119.12 g/mol	[1] [4]
Melting Point	253-263 °C	[5]
Water Solubility	Slightly soluble	[3] [5]
Predicted pKa	2.20 ± 0.10	[6]
Appearance	Crystalline Powder	[5]

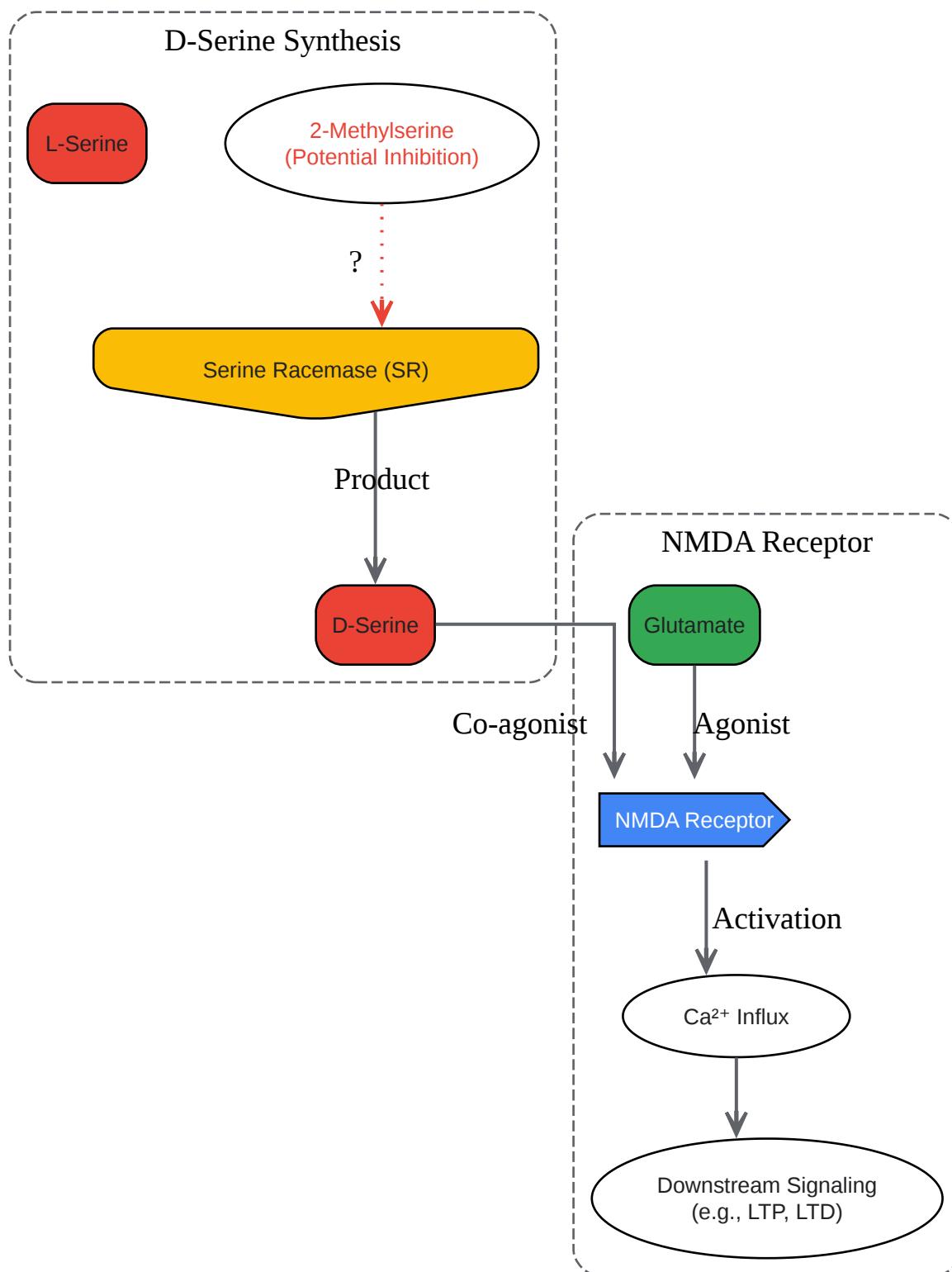
Note: Specific quantitative data for water solubility (e.g., in g/100mL) is not readily available in the reviewed literature.

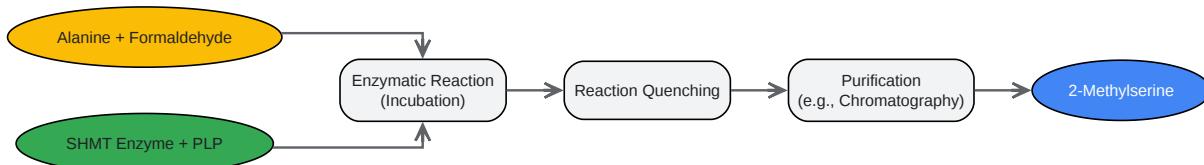
Stereoisomers

Due to its chiral α -carbon, **2-Methylserine** exists as two enantiomers: **(R)-2-Methylserine (D-2-Methylserine)** and **(S)-2-Methylserine (L-2-Methylserine)**, as well as a racemic mixture (**DL-2-Methylserine**).[\[4\]](#)[\[7\]](#)

Isomer	IUPAC Name	PubChem CID
D-2-Methylserine	(2R)-2-amino-3-hydroxy-2-methylpropanoic acid	439656
L-2-Methylserine	(2S)-2-amino-3-hydroxy-2-methylpropanoic acid	7000050
DL-2-Methylserine	2-amino-3-hydroxy-2-methylpropanoic acid	94309


Biological Significance and Potential Signaling Pathways


While specific biological activities of **2-Methylserine** with quantitative endpoints like IC50 or Ki values are not extensively documented in the available literature, its structural similarity to


serine suggests potential interactions with serine-related metabolic and signaling pathways.

Serine-Glycine One-Carbon Metabolism

Serine is a central node in one-carbon metabolism, providing one-carbon units for the synthesis of nucleotides, amino acids, and for methylation reactions.^{[2][7]} The key enzyme in this pathway is Serine Hydroxymethyltransferase (SHMT), which catalyzes the reversible conversion of serine to glycine.^[8] Given its structure, **2-Methylserine** could potentially interact with SHMT or other enzymes in this pathway.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methylserine | C4H9NO3 | CID 94309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2-Methylserine - Wikipedia [en.wikipedia.org]
- 4. 2-Methyl-L-serine | C4H9NO3 | CID 7000050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 16820-18-1 CAS MSDS (2-Methyl-L-serine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 2-Methyl-D-serine | C4H9NO3 | CID 439656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Excitatory and inhibitory D-serine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methylserine: Structure, Properties, and Biological Significance]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b555999#2-methylserine-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com